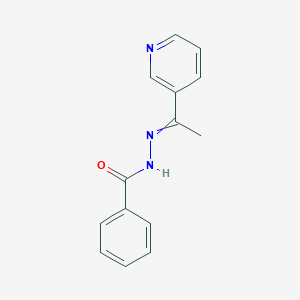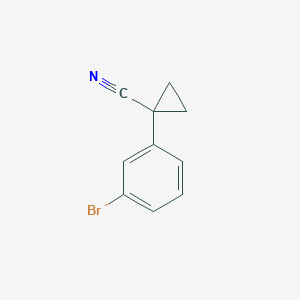![molecular formula C16H22N2O2 B182286 Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 132414-78-9](/img/structure/B182286.png)
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
説明
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (EBHP) is an organic compound derived from the polycyclic aromatic hydrocarbon (PAH) family of compounds. It is a polycyclic aromatic hydrocarbon (PAH) derivative that has been used in various scientific research applications, including biochemical and physiological studies. EBHP has been found to possess a range of unique properties, including high solubility, low toxicity, and low volatility. It is also known for its ability to form stable complexes with other molecules, making it a valuable compound for a variety of research applications.
科学的研究の応用
Carcinogen Metabolite Biomarkers
Research on human urinary carcinogen metabolites, including a broad spectrum of compounds, reveals practical approaches for obtaining critical information about tobacco and cancer. This includes the measurement of various metabolites in smokers or those exposed to environmental tobacco smoke, offering insights into carcinogen dose, exposure differentiation, and metabolism in humans. Notably, certain biomarkers derived from specific tobacco-specific carcinogens provide high sensitivity and specificity for studies on environmental tobacco smoke exposure. These assays, including quantitation of specific metabolites, play a crucial role in future research on tobacco products, harm reduction strategies, metabolic polymorphisms in cancer, and further evaluation of human carcinogen exposure from environmental tobacco smoke (Hecht, 2002).
Semisynthetic Resorbable Materials
The development of new, biocompatible, degradable materials has led to the creation of modified natural polymers, including a class of materials derived from hyaluronan esterification. This involves the partial or total esterification of the carboxyl groups of hyaluronan, resulting in materials with varied biological properties suitable for clinical applications. The biocompatibility and characterization of these materials, including ethyl and benzyl hyaluronan esters, highlight the potential for a range of applications based on their physico-chemical properties and interaction with different cell types (Campoccia et al., 1998).
Plant Defense Mechanisms
Pyrroline-5-carboxylate (P5C) metabolism plays a significant role in plant defense against pathogens and abiotic stress. The synthesis of P5C in mitochondria contributes to both R-gene-mediated and non-host resistance, involving salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. This highlights the complex regulatory mechanisms controlling P5C levels in plant cells, especially during pathogen infection, and outlines the potential differential roles of proline-P5C metabolism in plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Advanced Heterocyclic Chemistry
3-Hydroxycoumarin and its derivatives represent a significant class of compounds with diverse chemical, photochemical, and biological properties, used across various fields including genetics, pharmacology, and microbiology. The synthesis, reactivity, and applications of 3-hydroxycoumarin, including its role as a precursor for several heterocyclic compounds, demonstrate its importance in current scientific research (Yoda, 2020).
Ethylene Perception Inhibition in Agriculture
1-Methylcyclopropene (1-MCP) is a revolutionary inhibitor of ethylene perception, significantly impacting fruit and vegetable ripening and senescence. Its application in agriculture has led to improved maintenance of product quality, with extensive research highlighting its effects across various crops. Despite its success, the broad application and understanding of 1-MCP's potential for other products continue to evolve, underscoring its importance in furthering our comprehension of ethylene's role in plant physiology (Watkins, 2006).
特性
IUPAC Name |
ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-16(19)18-11-14-8-9-17(15(14)12-18)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNVJYVXTBJLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454769 | |
| Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
CAS RN |
132414-78-9 | |
| Record name | Ethyl 2-benzyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
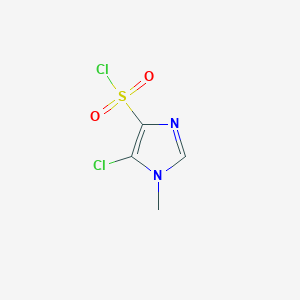
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
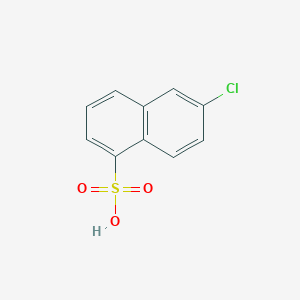
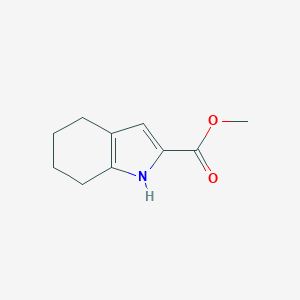
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
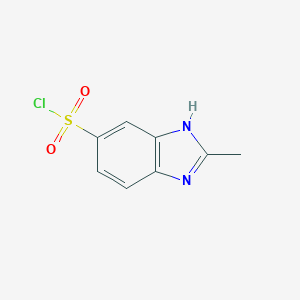
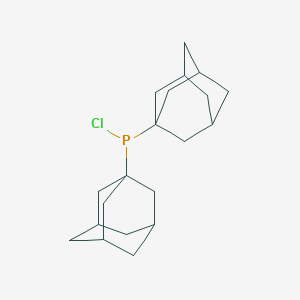
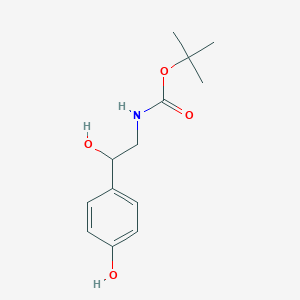
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
